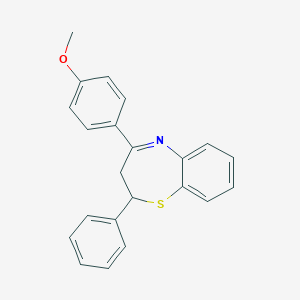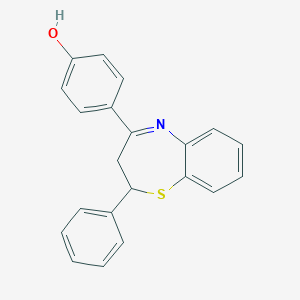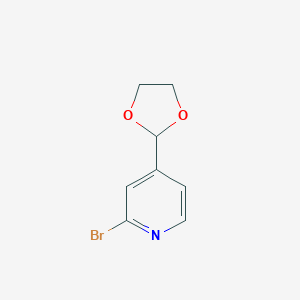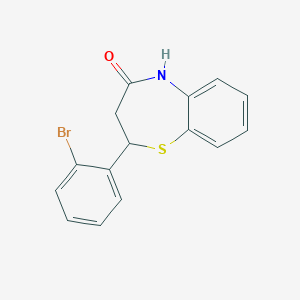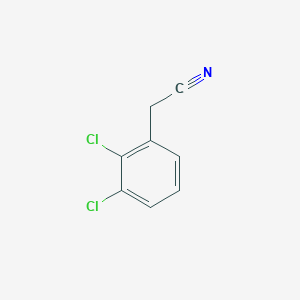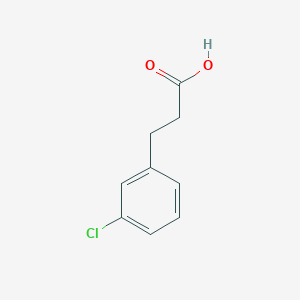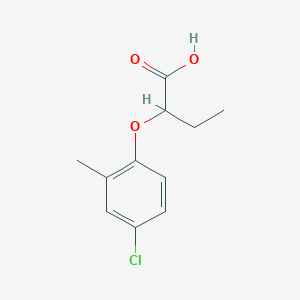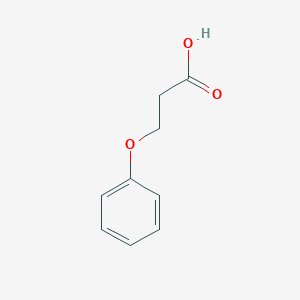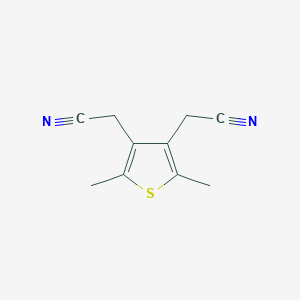
3,4-Thiophenediacetonitrile, 2,5-dimethyl-
Overview
Description
3,4-Thiophenediacetonitrile, 2,5-dimethyl- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a derivative of thiophene, which is a heterocyclic aromatic compound. The presence of two nitrile groups in 3,4-Thiophenediacetonitrile, 2,5-dimethyl- makes it a potential candidate for various applications in the field of organic synthesis, medicinal chemistry, and material science.
Mechanism Of Action
The mechanism of action of 3,4-Thiophenediacetonitrile, 2,5-dimethyl- is not fully understood. However, it has been suggested that the compound exerts its biological activity through the inhibition of various enzymes and proteins involved in cell proliferation and survival.
Biochemical And Physiological Effects
Studies have shown that 3,4-Thiophenediacetonitrile, 2,5-dimethyl- can induce apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the growth and proliferation of various microorganisms such as bacteria and fungi. In addition, it has been shown to possess antioxidant activity, which can protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,4-Thiophenediacetonitrile, 2,5-dimethyl- in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and can be obtained in good yield. However, one of the limitations is that the compound is highly toxic and requires special handling and disposal procedures.
Future Directions
There are several future directions for the research on 3,4-Thiophenediacetonitrile, 2,5-dimethyl-. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the compound can be studied for its potential use in the development of new materials with unique properties.
Scientific Research Applications
3,4-Thiophenediacetonitrile, 2,5-dimethyl- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines. The compound has also been found to possess antimicrobial and antifungal properties. In addition, it has been studied for its potential use in the synthesis of new materials such as conducting polymers and liquid crystals.
properties
CAS RN |
35147-97-8 |
|---|---|
Product Name |
3,4-Thiophenediacetonitrile, 2,5-dimethyl- |
Molecular Formula |
C10H10N2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
2-[4-(cyanomethyl)-2,5-dimethylthiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C10H10N2S/c1-7-9(3-5-11)10(4-6-12)8(2)13-7/h3-4H2,1-2H3 |
InChI Key |
XUFAENUEWAOKLR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C)CC#N)CC#N |
Canonical SMILES |
CC1=C(C(=C(S1)C)CC#N)CC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186449.png)
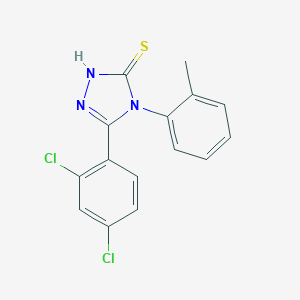
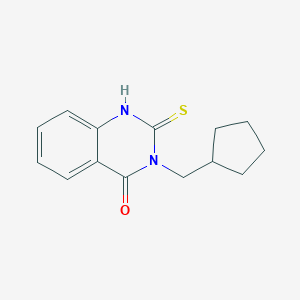
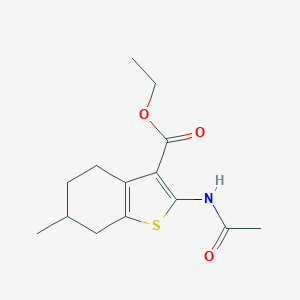
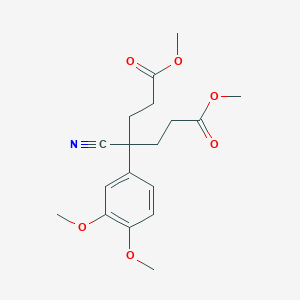
![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)
